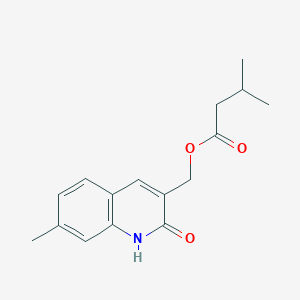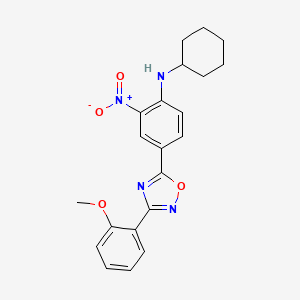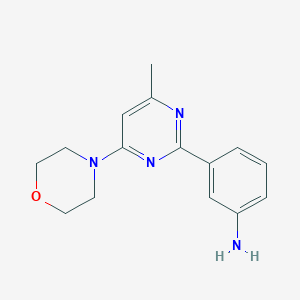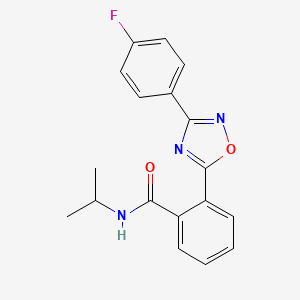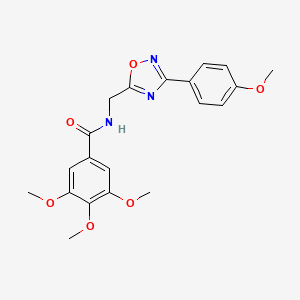
N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide, also known as HQT-1, is a chemical compound that has shown potential in various scientific research applications.
Mecanismo De Acción
N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide has been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress. It also induces apoptosis in cancer cells by activating the caspase pathway. N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide has been shown to have a high affinity for amyloid-beta, a protein that accumulates in the brains of Alzheimer's patients, suggesting a potential use in the treatment of this disease.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide has been shown to reduce inflammation and oxidative stress in various cell and animal models. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide has been shown to improve cognitive function and reduce amyloid-beta accumulation in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide is its relatively low toxicity compared to other compounds with similar therapeutic potential. N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide also has a high affinity for its target proteins, making it a potentially effective therapeutic agent. However, one limitation of N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
Future research on N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide could focus on optimizing its synthesis method to increase yield and purity. Further studies could also investigate its potential use in the treatment of other neurodegenerative diseases, such as Huntington's disease. In addition, research could explore the potential use of N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide as a chemopreventive agent, as well as its potential use in combination with other therapeutic agents.
Métodos De Síntesis
N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide can be synthesized through a multi-step process involving the reaction of 2-hydroxy-3-methoxybenzaldehyde with 8-hydroxyquinoline, followed by the condensation of the resulting intermediate with m-toluidine. The final product is obtained through a reaction with trimethyl orthoformate. This synthesis method has been optimized to yield N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide with high purity and yield.
Aplicaciones Científicas De Investigación
N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide has been studied for its potential therapeutic effects in various scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
3,4,5-trimethoxy-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5/c1-17-8-7-10-21(12-17)29(16-20-13-18-9-5-6-11-22(18)28-26(20)30)27(31)19-14-23(32-2)25(34-4)24(15-19)33-3/h5-15H,16H2,1-4H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKKVDLUOWRNSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-bromo-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692551.png)


![4'-Chloro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B7692585.png)
